Tert-butyl N-(8-bromooctyl)carbamate
Overview
Description
Tert-butyl N-(8-bromooctyl)carbamate is a chemical compound with the molecular formula C13H26BrNO2 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
This compound can be synthesized using palladium-catalyzed reactions . It is also used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (OC(O)N) attached to a tert-butyl group and an 8-bromooctyl chain .Chemical Reactions Analysis
This compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 370.2±25.0 °C and a predicted density of 1.147±0.06 g/cm3 . It is soluble in methylene chloride, chloroform, and alcohols .Scientific Research Applications
Mild and Efficient Synthetic Routes
One prominent application involves the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method leverages carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azide intermediates, which undergo Curtius rearrangement to yield tert-butyl carbamates. Such conditions are compatible with a variety of substrates, enabling access to protected amino acids (Lebel & Leogane, 2005).
Enantioselective Synthesis
Another application is found in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate. Its crystal structure has been determined, underscoring its importance in synthetic organic chemistry (Ober et al., 2004).
Diels-Alder Reactions and Protective Strategies
Research into the preparation and Diels-Alder reaction of 2-amido substituted furan derivatives highlights the versatility of tert-butyl carbamates as intermediates in complex organic synthesis, demonstrating their role in protective strategies and facilitating subsequent synthetic transformations (Padwa et al., 2003).
Novel Reductions and Catalysis
Studies have also focused on the novel reduction of perfluoroalkyl ketones with lithium alkoxides, where tert-butyl N-(2-bromophenyl)carbamate was utilized in experimental protocols to understand the mechanism of unusual reduction processes, highlighting the chemical's role in advanced organic synthesis and catalysis (Sokeirik et al., 2006).
Advanced Materials and Catalytic Systems
Furthermore, the development of advanced materials and catalytic systems often utilizes tert-butyl carbamate derivatives. For example, the palladium-catalyzed amidation of aryl bromides using tert-butyl carbamate at room temperature showcases innovative approaches to bond formation, contributing to more efficient and environmentally friendly chemical processes (Bhagwanth et al., 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl N-(8-bromooctyl)carbamate is not clearly defined in the literature. As a carbamate derivative, it may interact with its targets through the carbamate group. The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions or act as a leaving group .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Result of Action
The compound’s effects at the molecular and cellular levels, including any potential therapeutic or toxic effects, remain to be determined .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity. For instance, the compound should be stored under inert gas at 2-8℃ and away from light .
Biochemical Analysis
Biochemical Properties
Tert-butyl N-(8-bromooctyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) due to its reactive amine group . These interactions are crucial for its function in biochemical processes, including the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool in cellular biology research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions can result in the inhibition or activation of certain biochemical pathways, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function need to be further investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Properties
IUPAC Name |
tert-butyl N-(8-bromooctyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSVMQPKSQVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263522 | |
Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142356-35-2 | |
Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142356-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (8-bromooctyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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